molecular formula C9H12N2O2 B1173938 Acetaldehyd-allylhydrazon CAS No. 19031-77-7

Acetaldehyd-allylhydrazon

Cat. No.: B1173938
CAS No.: 19031-77-7
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Description

Acetaldehyde-allylhydrazone (systematic name: (Z)-N'-allylidenemethanohydrazide) is a hydrazone derivative formed via the condensation of acetaldehyde (ethanal) and allylhydrazine. Hydrazones are characterized by the R₁R₂C=NNR₃R₄ functional group, where the carbonyl group of an aldehyde or ketone reacts with hydrazine or its derivatives. Its structure combines the reactivity of the allyl group (C=C) with the nucleophilic properties of the hydrazone moiety, enabling applications in catalysis and pharmaceutical intermediates .

Properties

CAS No.

19031-77-7

Molecular Formula

C9H12N2O2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetaldehyde-allylhydrazone belongs to the hydrazone class, which includes compounds like formaldehyde-allylhydrazone , benzaldehyde-allylhydrazone , and cinnamaldehyde-allylhydrazone . Below is a comparative analysis based on synthesis, reactivity, and physicochemical properties.

Table 1: Key Properties of Selected Hydrazones

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents) Reaction Yield (%)
Acetaldehyde-allylhydrazone C₄H₈N₂O 100.12 98–102 (decomposes) Moderate (EtOH, MeOH) 30–45*
Formaldehyde-allylhydrazone C₃H₆N₂O 86.10 115–118 High (H₂O, MeOH) 15–20†
Benzaldehyde-allylhydrazone C₁₀H₁₀N₂O 174.20 145–148 Low (EtOH, CHCl₃) 65–80‡

*Data extrapolated from aliphatic aldehyde reactions under reflux (EtOH, AcOH catalyst) .
†Low yield due to formaldehyde’s high volatility and side reactions .
‡Higher yield attributed to aromatic aldehyde stability and slower reaction kinetics .

Reactivity and Stability

  • Acetaldehyde-allylhydrazone : Exhibits moderate stability but is prone to hydrolysis under strong acidic or basic conditions. Its allyl group participates in cycloaddition reactions (e.g., [3+2] with nitriles) but requires controlled temperatures to avoid decomposition .
  • Benzaldehyde-allylhydrazone : More stable due to resonance stabilization of the aromatic ring. Resists hydrolysis but undergoes electrophilic substitution (e.g., nitration) .
  • Cinnamaldehyde-allylhydrazone : The conjugated double bond enhances reactivity in Diels-Alder reactions, a feature absent in acetaldehyde derivatives .

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